N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide
Description
N-(3,4-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a structurally complex acetamide derivative characterized by two distinct aromatic substituents: a 3,4-dimethylphenyl group and a phenoxy moiety. The compound’s core features a 2,3-dihydrothiophene-1,1-dioxide ring system, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-15-8-9-17(12-16(15)2)21(18-10-11-26(23,24)14-18)20(22)13-25-19-6-4-3-5-7-19/h3-12,18H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDQBCMBMCEFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C15H17N1O4S1
- Molecular Weight : 317.37 g/mol
Structural Characteristics
The compound features a dioxido-thiophene moiety which is crucial for its biological activity. The presence of the dimethylphenyl group enhances its lipophilicity, potentially improving bioavailability.
Research indicates that this compound acts as an agonist of the thrombopoietin (TPO) receptor , which is pivotal in enhancing platelet production. This mechanism is particularly relevant in the treatment of thrombocytopenia, a condition characterized by abnormally low platelet counts .
Therapeutic Applications
The compound shows promise in various therapeutic areas:
- Thrombocytopenia Treatment : By stimulating TPO receptors, it enhances platelet production, making it a candidate for treating thrombocytopenia .
- Cancer Therapy : In studies involving related compounds, it has been noted that structural analogs exhibit significant anticancer activity by inhibiting key proteins involved in cell survival pathways, such as MDM2 and XIAP .
Case Studies and Research Findings
- Platelet Production Enhancement : A study demonstrated that compounds with similar structures significantly increased platelet counts in animal models, suggesting a direct correlation between TPO receptor activation and therapeutic efficacy against thrombocytopenia .
- Anticancer Activity : A related compound showed an IC50 value of 0.3 μM against various cancer cell lines, indicating strong cytotoxic effects. This suggests that this compound may also possess similar properties due to structural similarities .
- Clonogenic Assays : In clonogenic assays using human normal bone marrow mononuclear cells, treatments with related compounds did not significantly inhibit normal hematopoiesis compared to doxorubicin controls. This highlights the potential safety profile of the compound when used therapeutically .
Data Summary
| Activity | IC50 Value (μM) | Effect |
|---|---|---|
| Anticancer Activity | 0.3 | Potent cytotoxicity against cancer cells |
| Platelet Production | Not quantified | Enhanced platelet counts in models |
| Normal Hematopoiesis Impact | Similar to control | Minimal impact compared to doxorubicin |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs vary in substituent groups, heterocyclic systems, and functional motifs, leading to differences in physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
In contrast, the chloro and isopropyl groups in the pesticide compound () enhance lipophilicity, favoring herbicidal activity through membrane penetration .
Role of Heterocyclic Systems The 2,3-dihydrothiophene-1,1-dioxide core (present in the target compound and analogs) introduces sulfone groups, which stabilize the molecule through resonance and increase oxidative stability compared to non-sulfonated thiophene derivatives . The thiazol ring in ’s compound enables coordination with metal ions, suggesting utility in catalysis or metallodrug design .
Biological and Material Applications Compounds with dichlorophenyl and thiazol groups () demonstrate antimicrobial properties, likely due to halogen-mediated disruption of microbial enzymes .
Research Findings and Mechanistic Insights
- Hydrogen Bonding and Crystal Packing : The thiazol-containing acetamide () forms inversion dimers via N–H⋯N hydrogen bonds (R²²(8) motif), influencing its solid-state stability and solubility .
- Synthetic Utility: The dihydrothiophene dioxide moiety () serves as a precursor for polyimide monomers, emphasizing its role in polymer chemistry .
- Agricultural vs. Pharmaceutical Use : Substituents like chloro () favor agrochemical applications, while methoxy or thiazol groups () align with drug design due to enhanced target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
